RCL T298565

Description

The term “RCL” in the context of pharmacological and botanical research refers to the root tuber of Curcuma longa L.(RCL), a plant widely utilized in traditional Chinese medicine. RCL is distinguished from its rhizome counterpart (RHCL) by its distinct morphological and biochemical properties . The volatile oils extracted from RCL are rich in bioactive compounds, includingturmerones, zingiberene derivatives, and sesquiterpenes, which contribute to its antioxidant, anti-inflammatory, and antimicrobial activities .

Properties

CAS No. |

25867-84-9 |

|---|---|

Molecular Formula |

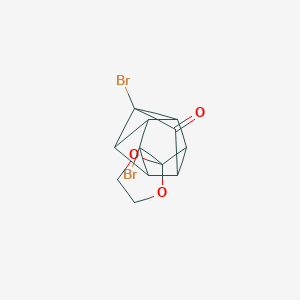

C12H10Br2O3 |

Molecular Weight |

362.01 g/mol |

IUPAC Name |

5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one |

InChI |

InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2 |

InChI Key |

GABJUTVSUROVBC-UHFFFAOYSA-N |

SMILES |

C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |

Canonical SMILES |

C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |

Other CAS No. |

25867-84-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one typically involves the following steps:

Formation of the Pentacyclic Decane Core: The pentacyclic decane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.

Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a condensation reaction with appropriate diol and aldehyde or ketone precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cyclization and Ring-Opening Reactions: The spiro structure allows for cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate and chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.

Scientific Research Applications

5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

Mechanism of Action

The mechanism of action of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one involves its interaction with molecular targets and pathways. The bromine atoms and the spiro structure contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Chemical Composition and Dominant Constituents

RCL and RHCL share significant compositional overlap but exhibit nuanced differences in volatile oil profiles. A GC–MS analysis identified 45 compounds in both extracts, with the following dominant constituents (Table 1):

| Compound | Percentage in RCL | Percentage in RHCL |

|---|---|---|

| Turmerone | ~30% | ~28% |

| (−)-Zingiberene | ~20% | ~22% |

| β-Turmerone | ~15% | ~18% |

| Total Dominants | 65% | 68% |

Source: GC–MS data from volatile oil analysis of RCL and RHCL

Key Observations :

Discriminatory Compounds and Chemometric Analysis

Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) identified 20 compounds with VIP (Variable Importance for Projection) scores >1, serving as markers for differentiating RCL and RHCL. Notable discriminatory compounds include:

- α-Phellandrene (exclusive to RCL).

- γ-Curcumene (higher concentration in RHCL).

- Germacrone (detected only in RHCL).

These compounds are linked to variations in antioxidant capacity, as demonstrated by FRAP (Ferric Reducing Antioxidant Power) assays .

Functional and Pharmacological Comparisons

| Parameter | RCL | RHCL |

|---|---|---|

| Antioxidant Activity | Moderate (FRAP: ~12 µmol/g) | Slightly higher (FRAP: ~15 µmol/g) |

| Yield of Volatile Oils | 1.8% | 5.0% |

| Therapeutic Use | Anti-inflammatory, digestive aid | Hepatoprotective, anti-cancer |

Source: Comparative pharmacological studies on *Curcuma longa extracts *

Research Implications and Quality Control

The study highlights the necessity of chemometric tools for quality control in herbal medicine. Despite overlapping major constituents, minor compounds like germacrone and α-phellandrene critically influence pharmacological outcomes. Regulatory standards should prioritize these markers to ensure batch consistency and efficacy .

Q & A

Q. How to design a controlled experiment to evaluate RCL T298565’s performance against traditional machine learning models?

- Methodological Answer : Define clear objectives (e.g., accuracy, training efficiency) and select benchmark datasets representative of your research domain. Use stratified sampling to ensure balanced training/test splits. Include traditional models (e.g., Naive Bayes, neural networks) as baselines. Control variables such as preprocessing steps (minimal for RCL; see ) and computational resources. Replicate experiments across multiple datasets to assess generalizability. Report metrics like F1-score, AUC-ROC, and computational time, ensuring transparency in hyperparameter settings .

Q. What data preprocessing steps are critical for applying this compound in text classification?

- Methodological Answer : RCL requires minimal preprocessing compared to deep learning models, but standard steps include:

- Text Cleaning : Remove non-alphanumeric characters and normalize casing.

- Tokenization : Split text into n-grams or context-based sequences to align with RCL’s contrastive learning framework.

- Random Sampling : Generate random text samples for contrastive analysis, avoiding bias from manual selection.

- Leakage Prevention : Partition data before preprocessing to avoid test-set contamination. Document all steps to ensure reproducibility .

Q. Which statistical metrics best capture this compound’s advantages in tabular data analysis?

- Methodological Answer : Use metrics that reflect both accuracy and efficiency:

- Accuracy/Precision-Recall : For class-imbalanced data.

- Training Time : Highlight RCL’s computational efficiency.

- Robustness Scores : Measure performance stability under data perturbations (e.g., noise injection).

- Effect Size Analysis : Compare RCL’s improvements over baselines using Cohen’s d or Hedges’ g. Include confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s performance across heterogeneous datasets?

- Methodological Answer : Conduct a meta-analysis to identify dataset-specific factors (e.g., dimensionality, noise levels) influencing performance. Apply cross-validation with stratified folds to isolate variability. Use sensitivity analysis to test RCL’s response to controlled perturbations (e.g., feature ablation). If contradictions persist, propose a hybrid framework that integrates RCL with domain-specific preprocessing or ensemble methods .

Q. What hyperparameter optimization strategies mitigate overfitting in this compound?

- Methodological Answer : Implement a Bayesian optimization framework to explore hyperparameter space efficiently. Key parameters include:

- Contrastive Sample Size : Balance randomness and relevance.

- Learning Rate Decay : Prevent rapid convergence to local minima.

- Regularization Terms : Add L2 penalties to loss functions.

Validate using nested cross-validation, where the inner loop tunes parameters and the outer loop evaluates generalizability. Compare training/validation loss curves to detect early overfitting .

Q. How to ensure reproducibility in this compound experiments?

- Methodological Answer :

- Documentation : Publish code, hyperparameters, and dataset versions in repositories like Zenodo or GitHub.

- Containerization : Use Docker/Singularity to encapsulate dependencies.

- Pre-registration : Outline hypotheses and analysis plans before data collection to reduce bias.

- Replication Packages : Share synthetic datasets or simulation scripts to allow independent verification. Reference FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Data Presentation Guidelines

- Tables : Compare RCL’s performance against baselines using metrics like mean ± standard deviation (Example):

| Model | Accuracy (%) | Training Time (s) |

|---|---|---|

| This compound | 92.3 ± 1.2 | 45 ± 5 |

| Naive Bayes | 85.6 ± 2.1 | 30 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.